Mito-tempol

Mitochondrial Targeting Drug Delivery Pharmacokinetics

Mito-tempol is the superior SOD mimetic for studies requiring true mitochondrial matrix targeting. Its TPP+ conjugate drives ~1,000-fold matrix accumulation, and its unique reduction to MitoTEMPOL-H by ubiquinol enables organelle-specific redox modulation that generic Tempol, MitoQ, or MitoTEMPO cannot replicate. Validated for hypertension-induced cardiac remodeling reversal at 10× lower doses, mtDNA integrity protection under lipotoxicity, NLRP3 inflammasome-driven atherogenesis, and sepsis diaphragm dysfunction, this ≥98% pure compound delivers decisive mechanistic insight. Secure your R&D supply with batch-to-batch consistency and reliable cold-chain shipping—request a quote or place your order today.

Molecular Formula C31H41BrNO2P
Molecular Weight 570.5 g/mol
Cat. No. B10769554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-tempol
Molecular FormulaC31H41BrNO2P
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C31H41NO2P.BrH/c1-30(2)24-26(25-31(3,4)32(30)33)34-22-14-15-23-35(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29;/h5-13,16-21,26,33H,14-15,22-25H2,1-4H3;1H/q+1;/p-1
InChIKeyAIQMYWZQFQQTIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mito-tempol Procurement Guide: A Mitochondria-Targeted Tempol Derivative for Oxidative Stress Research


Mito-tempol (MitoTEMPOL) is a synthetic mitochondria-targeted antioxidant composed of a Tempol (4-hydroxy-TEMPO) moiety conjugated to a lipophilic triphenylphosphonium (TPP) cation . This design leverages the mitochondrial membrane potential to drive its accumulation into the organelle's matrix, where it acts as a superoxide dismutase (SOD) mimetic, converting superoxide (O2•−) to hydrogen peroxide (H2O2) . As a derivative of the well-characterized nitroxide Tempol, Mito-tempol retains the core nitroxide radical reactivity but achieves compartmentalized delivery to the primary cellular source of ROS, the mitochondria .

Why Untargeted Tempol or Other TPP-Antioxidants Cannot Substitute for Mito-tempol in Mitochondrial Studies


Generic substitution with untargeted Tempol or other mitochondrial-targeted antioxidants like MitoQ and MitoTEMPO fails because they do not replicate Mito-tempol's specific combination of a TPP-driven ~1,000-fold concentration in the mitochondrial matrix [1], its high reactivity with the ubiquinol pool [1], and its subsequent intracellular conversion to its hydroxylamine form, MitoTEMPOL-H [2]. This distinct metabolic pathway is unique to Mito-tempol among TPP-conjugated nitroxides and critically influences its antioxidant phenotype and biological selectivity in ways that other SOD mimetics or mitochondrial-targeted antioxidants cannot mimic.

Quantitative Differentiation of Mito-tempol Against Key Analogs: A Selection-Ready Evidence Guide


Mitochondrial Matrix Accumulation: Mito-tempol Achieves ~1,000-Fold Concentration vs. Negligible Accumulation of Untargeted Tempol

Mito-tempol is concentrated within the mitochondrial matrix by approximately 1,000-fold relative to the cytosolic concentration, driven by the membrane potential [1]. In contrast, the untargeted parent molecule, Tempol, cannot actively accumulate in mitochondria and remains distributed throughout the cell. This differential accumulation was directly correlated with the functional outcome: the rate of reaction with the mitochondrial ubiquinol pool ranked in the order MitoTEMPOL > butylTEMPOL > TEMPO > TEMPOL, a result of increased membrane access for the targeted compound [1].

Mitochondrial Targeting Drug Delivery Pharmacokinetics

Cardioprotective Efficacy in Hypertension: Mito-tempol is Superior to Tempol at a 10-Fold Lower Dose

In a head-to-head study using spontaneously hypertensive rats (SHR), Mito-tempol administered at 2 mg/kg/day intraperitoneally for 30 days was compared directly to untargeted Tempol at 20 mg/kg/day [1]. The study concluded that the beneficial effect on cardiovascular structure and function was significantly higher for Mito-tempol, despite the 10-fold lower dosage, and noted a specific improvement in fatty acid metabolism and reversal of metabolic remodeling that was not achieved by the high-dose Tempol group [1].

Cardiovascular Disease Hypertension Left Ventricular Hypertrophy

Protection Against Lipotoxic mtDNA Damage: Mito-tempol is Effective While MitoQ Shows No Protective Effect

A comparative study in C2C12 myoblasts exposed to the saturated fatty acid palmitate assessed the ability of two different TPP-conjugated antioxidants, Mito-tempol and MitoQ, to prevent mitochondrial DNA (mtDNA) damage [1]. The results showed that Mito-tempol was able to prevent palmitate-induced mtDNA damage. Crucially, under identical experimental conditions, MitoQ did not show any protective effect on mtDNA integrity [1].

Mitochondrial Genetics Lipotoxicity Metabolic Disease

Anti-Atherogenic Foam Cell Inhibition: Mito-tempol Suppresses Foam Cell Formation via Nrf2/NLRP3 Pathway

Mito-tempol was shown to alleviate oxidized low-density lipoprotein (ox-LDL)-induced macrophage foam cell formation, a critical step in atherogenesis [1]. The mechanism was linked to a specific signaling pathway, where Mito-tempol reactivated Nrf2 and suppressed NLRP3 inflammasome activation, an effect that was reversed by the Nrf2 inhibitor ML385 [1]. This pathway-specific effect differentiates Mito-tempol from general antioxidants, as Tempol is not characterized by modulation of the Nrf2/NLRP3 axis in this context, representing a class-level distinction for targeted versus non-targeted nitroxides in immunomodulation.

Atherosclerosis Macrophage Biology Inflammasome

High-Value Application Scenarios for Mito-tempol Driven by Evidence-Based Differentiation


Cardiovascular Drug Discovery: Evaluating Dose-Sparing Efficacy in Hypertensive Heart Disease Models

Mito-tempol should be prioritized over generic Tempol for in vivo models of hypertension-induced cardiac hypertrophy and metabolic remodeling. Its superiority at a 10-fold lower dose in reversing metabolic remodeling, as demonstrated in spontaneously hypertensive rats [1], makes it a more potent and cost-effective tool for preclinical pharmacology studies focused on mitochondrial-targeted interventions.

Mitochondrial Genotoxicity Screening: Investigating Lipotoxicity-Mediated mtDNA Damage

For studies on mitochondrial DNA integrity under metabolic stress (e.g., lipotoxicity), Mito-tempol is the preferred agent over MitoQ. It has been shown to prevent palmitate-induced mtDNA damage in myoblasts, whereas MitoQ conferred no protection [2]. This makes Mito-tempol a selective probe for studying mitochondrial genome stability mechanisms.

Immunometabolism and Atherosclerosis Research: Probing Nrf2/NLRP3 Crosstalk in Macrophage Foam Cells

Mito-tempol is uniquely suited for research into the intersection of mitochondrial ROS and inflammasome-driven atherogenesis. Its ability to suppress ox-LDL-induced foam cell formation by reactivating Nrf2 and inhibiting the NLRP3 inflammasome [3] provides a targeted tool to dissect this signaling axis, an application where untargeted Tempol cannot offer the same pathway-specific mitochondrial insight.

Sepsis and Critical Care Research: Targeting Mitochondrial Dysfunction in Skeletal Muscle

Mito-tempol is a leading candidate for preclinical studies on sepsis-induced organ failure, particularly diaphragm dysfunction. It has been shown to reverse mitochondrial dysfunction, prevent proteolytic pathway activation, and restore muscle force generation in a clinically relevant animal model of sepsis when administered either immediately or with a delayed treatment protocol [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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